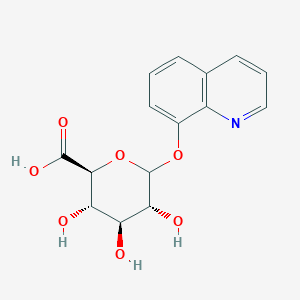

8-Hydroxyquinoline glucuronide

Description

Contextualization within Glucuronidation Research Pathways

Glucuronidation is a crucial Phase II metabolic reaction in vertebrates, responsible for the detoxification and excretion of a vast array of substances. acs.orgnih.gov This pathway involves the conjugation of lipophilic (fat-soluble) compounds, including drugs, environmental toxins, and endogenous molecules like bilirubin (B190676) and steroid hormones, with glucuronic acid. frontiersin.org The process renders the original compound more polar (water-soluble), facilitating its removal from the body via urine or bile. criver.com

This biochemical conversion is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues like the kidney, gastrointestinal tract, and brain. nih.govfrontiersin.orgcriver.com UGT enzymes utilize an activated form of glucuronic acid, UDP-glucuronic acid (UDPGA), as a cofactor to transfer the glucuronic acid moiety to the substrate. nih.gov

8-Hydroxyquinoline (B1678124), a xenobiotic compound, is a known substrate for UGT enzymes. nih.govdoi.org Following administration in rats, 8-hydroxyquinoline is metabolized into its glucuronide and sulfate (B86663) conjugates. nih.gov The glucuronide conjugates are excreted in both bile and urine, while the sulfate forms are found only in urine. nih.gov Specific human UGT isoforms have been identified as being involved in the glucuronidation of 8-hydroxyquinoline, with research highlighting the activity of UGT1A9 and UGT1A6. doi.org

Beyond its role as a metabolite, 8-Hydroxyquinoline glucuronide is a valuable research tool for studying the activity of β-glucuronidase. This enzyme reverses the glucuronidation process by cleaving the glucuronic acid from the aglycone (in this case, 8-hydroxyquinoline). researchgate.netresearchgate.net Elevated β-glucuronidase activity has been noted in certain pathological conditions, such as in tumor tissues, and is produced by various microorganisms, including gut bacteria. acs.orgresearchgate.net Therefore, 8-HQG is used in assays to detect this enzyme's activity, which has applications in cancer research and microbiology. researchgate.netresearchgate.net For example, when used in culture media, the enzymatic cleavage of 8-HQG releases 8-hydroxyquinoline, which can react with iron salts in the medium to produce a distinct black precipitate, allowing for visual identification of β-glucuronidase-positive colonies. researchgate.net

| Aspect | Detailed Finding | Reference |

|---|---|---|

| Metabolic Pathway | Glucuronidation is a primary Phase II metabolic pathway for 8-hydroxyquinoline. | nih.gov |

| Primary Metabolites | The main metabolites formed are this compound and 8-hydroxyquinoline sulfate. | nih.govuni-saarland.demdpi.com |

| Excretion Route | Glucuronide conjugates are excreted in both bile and urine. | nih.gov |

| Involved Enzymes | UDP-glucuronosyltransferase (UGT) enzymes, particularly isoforms UGT1A9 and UGT1A6, catalyze the reaction. | doi.org |

| Application as Substrate | Used as a chromogenic substrate to detect β-glucuronidase activity, notably for identifying E. coli O157. | researchgate.netoup.comwiley.com |

Academic Significance of 8-Hydroxyquinoline Derivatives in Chemical Biology Studies

The 8-hydroxyquinoline (8-HQ) scaffold is considered a "privileged structure" in medicinal chemistry and chemical biology. nih.govresearchgate.net This term refers to molecular frameworks that can bind to a variety of biological targets with high affinity, making them valuable starting points for the design of new therapeutic agents. The academic and pharmaceutical interest in 8-HQ derivatives has grown significantly due to their broad spectrum of biological activities. nih.govnih.gov

The diverse bioactivity of 8-HQ derivatives is frequently attributed to their potent metal-chelating properties. nih.govrroij.com By binding to essential metal ions like iron, copper, and zinc, these compounds can disrupt critical biological processes in cancer cells or microbes. This chelating ability also allows them to be used as fluorescent chemosensors for detecting and quantifying metal ions in biological and environmental samples. rroij.com

| Biological Activity | Context of Academic Interest | Reference |

|---|---|---|

| Anticancer | Derivatives have shown efficacy against various cancer cell lines, making them subjects of oncological research. | researchgate.netnih.govarabjchem.org |

| Antimicrobial | The scaffold is explored for developing new agents against bacteria and other microbes. | rroij.comarabjchem.org |

| Antifungal | Used as a basis for creating antifungal agrochemicals and therapeutic agents. | nih.govnih.gov |

| Antiviral / Anti-HIV | Certain derivatives have been investigated for their potential to inhibit viral replication, including HIV. | nih.govrroij.comarabjchem.org |

| Neuroprotective | Studied for potential use in neurodegenerative disorders, often linked to their ability to chelate metal ions involved in oxidative stress. | researchgate.netnih.govrroij.com |

| Chemosensing | Used to design fluorescent probes for the detection of biologically important metal ions like Zn²⁺ and Al³⁺. | rroij.com |

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxy-6-quinolin-8-yloxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO7/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8/h1-6,10-13,15,17-19H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEGQJDYRIQRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902324 | |

| Record name | NoName_1564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14683-61-5 | |

| Record name | 8-Quinolinyl glucuronide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-quinolyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 8 Hydroxyquinoline Glucuronide

Enzymatic Synthesis Methodologies for 8-Hydroxyquinoline (B1678124) Glucuronide

Enzymatic synthesis provides a highly specific route to producing 8-Hydroxyquinoline glucuronide (8-OHQ-Glu), closely mimicking the metabolic pathways found in living organisms. This biotransformation is primarily achieved through the use of cellular components rich in the necessary enzymes.

Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of cells upon homogenization, are a key tool for in vitro glucuronidation studies. They contain a high concentration of membrane-bound enzymes, including UDP-glucuronosyltransferases (UGTs), which are essential for this process.

In one notable study, 8-OHQ-Glu was successfully synthesized enzymatically using microsome preparations isolated from Hutu-80 cells, a human duodenum intestinal adenocarcinoma cell line. researchgate.net These preparations are rich in the UDP-glucuronyl transferase (UDPGT) enzymes required to catalyze the conjugation of glucuronic acid to the 8-hydroxyquinoline aglycone. researchgate.net This cell-based enzymatic approach allows for the production of the metabolite in a controlled laboratory setting. researchgate.net

Table 1: Microsome Source for this compound Synthesis

| Parameter | Details | Source |

|---|---|---|

| Cell Line | Hutu-80 (Human duodenum intestinal adenocarcinoma) | researchgate.net |

| Cellular Fraction | Microsomes | researchgate.net |

| Key Enzyme Present | UDP-glucuronyl transferase (UDPGT) | researchgate.net |

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a central role in the metabolism and detoxification of a wide array of substances by catalyzing their glucuronidation. nih.govnih.gov The reaction involves the transfer of a glucuronic acid moiety from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a lipophilic substrate like 8-hydroxyquinoline. wikipedia.org This process significantly increases the water solubility of the substrate, facilitating its excretion from the body. nih.govwikipedia.org

The UGT enzyme family is categorized into two main subfamilies, UGT1 and UGT2, based on sequence identity. nih.govresearchgate.net These enzymes catalyze the formation of a β-D-glucuronide product by attaching the glucuronic acid to a nucleophilic functional group, such as the hydroxyl group on 8-hydroxyquinoline. nih.govresearchgate.net While the liver is the primary site of glucuronidation, UGTs are also expressed in extrahepatic tissues, including the gastrointestinal tract. nih.govnih.gov The specific UGT isoforms present in the Hutu-80 cell microsomes are responsible for the biosynthesis of 8-OHQ-Glu in the enzymatic synthesis method. researchgate.net

For tracking and imaging purposes in biological research, 8-OHQ-Glu can be labeled with radioactive isotopes of iodine. The process typically involves first synthesizing the glucuronide and then introducing the radioisotope onto the molecule. researchgate.netnih.gov This strategy allows for the investigation of the compound's biological affinities and behavior in vitro and in vivo. researchgate.net Both Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I) have been successfully used to label 8-OHQ-Glu. researchgate.net

In one approach, metabolic 8-OHQ-Glu was first extracted from the urine of rabbits that had been administered 8-hydroxyquinoline. nih.gov This biologically produced conjugate was then subjected to a direct radioiodination procedure. nih.gov

The Iodogen method is a widely used oxidative radioiodination technique that offers a simple and efficient way to label molecules with radioiodine under mild conditions. researchgate.netnih.govmdpi.com The method utilizes Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated onto the surface of the reaction vessel. Iodogen acts as a solid-phase oxidizing agent to convert the iodide ion (I⁻) into its reactive electrophilic form (I⁺), which then substitutes onto the aromatic ring of the target molecule. mdpi.com

This technique has been successfully applied to label 8-OHQ-Glu with both ¹²⁵I and ¹³¹I. researchgate.net The direct radioiodination of the pre-formed glucuronide using the Iodogen method has been shown to be highly effective, achieving radiochemical yields of approximately 90-95%. nih.gov

Table 2: Radioiodination of this compound

| Parameter | Details | Source |

|---|---|---|

| Labeling Method | Iodogen Method | researchgate.netnih.gov |

| Radioisotopes Used | ¹²⁵I, ¹³¹I | researchgate.net |

| Reported Yield | 90-95% | nih.gov |

Radioiodination Techniques for Labeled this compound Synthesis

Chemical Synthesis Approaches for this compound and Related Conjugates

While enzymatic synthesis is a primary route for 8-OHQ-Glu, the foundational chemical synthesis of the 8-hydroxyquinoline (8-HQ) core is well-established and provides the necessary precursor. Several classical methods are employed for synthesizing the 8-HQ scaffold. google.comnih.gov These include the Skraup and Friedlander methods, which involve the condensation of aromatic amines with α,β-unsaturated aldehydes or ketones. rroij.comscispace.com Other established routes are the sulfonation alkali fusion method and the hydrolysis of 8-aminoquinoline (B160924) or 8-chloroquinoline. google.comscispace.com

Modern synthetic strategies for creating derivatives of 8-HQ, which could be adapted for producing conjugates, often employ cross-coupling reactions. rroij.comscispace.com The Suzuki cross-coupling reaction is a prominent example, used to introduce new substituents at various positions on the 8-HQ ring system. rroij.comscispace.com This typically requires the protection of the hydroxyl group at the 8-position before the coupling reaction can proceed. rroij.comscispace.com These synthetic methodologies provide a versatile platform for creating a wide array of 8-HQ derivatives, which can then serve as substrates for subsequent enzymatic or chemical conjugation to form glucuronides and other related compounds.

Advanced Purification and Isolation Techniques for this compound

The purification and isolation of 8-OHQ-Glu are critical steps to ensure a high-purity product for analysis and biological testing. Following enzymatic synthesis, structural verification is performed using advanced analytical methods. Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS/MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are used to confirm that the expected molecular structure has been successfully synthesized. researchgate.net The use of liquid chromatography, often High-Performance Liquid Chromatography (HPLC), is implicit in these analyses and serves as a powerful tool for both purifying the glucuronide from the reaction mixture and assessing its final purity.

For the isolation of metabolically produced 8-OHQ-Glu, extraction from a biological matrix such as urine is a primary step. nih.gov General purification methods for the parent compound, 8-hydroxyquinoline, which can be adapted for its derivatives, include recrystallization from solvents like methanol (B129727) or ethanol, filtration to remove polymers and other solid impurities, and the use of chloralkane solvents for dissolution and subsequent recovery. google.comgoogle.comchemicalbook.com Column chromatography is another effective method for purifying 8-hydroxyquinoline derivatives. researchgate.net These techniques, particularly chromatographic methods, are essential for achieving the high degree of purity required for subsequent applications of this compound.

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 8-OHQ-Glu |

| 8-Hydroxyquinoline | 8-HQ, Oxine |

| Uridine (B1682114) 5'-diphospho-glucuronic acid | UDPGA |

| Iodine-125 | ¹²⁵I |

| Iodine-131 | ¹³¹I |

| 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril | Iodogen |

| 8-aminoquinoline | |

| 8-chloroquinoline | |

| Methanol |

Metabolic Pathways and Enzymatic Mechanisms of 8 Hydroxyquinoline Glucuronide

Formation of 8-Hydroxyquinoline (B1678124) Glucuronide Conjugates

The formation of 8-hydroxyquinoline glucuronide is a crucial step in the metabolism of 8-hydroxyquinoline (8-HQ), a compound recognized for its antimicrobial and antifungal properties. ontosight.ai This process, known as glucuronidation, involves the conjugation of 8-HQ with glucuronic acid. ontosight.ai Glucuronidation is a major phase II metabolic pathway that converts lipophilic compounds into more water-soluble metabolites, facilitating their excretion from the body. ontosight.aihelsinki.fi This biotransformation is catalyzed by a family of enzymes called uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). ontosight.ainih.gov The UGT enzymes are primarily located in the endoplasmic reticulum of liver cells, as well as in other tissues. researchgate.netfrontiersin.org

Investigation of Specific UDP-Glucuronosyltransferase Isoforms Involved (e.g., UGT1A7, UGT1A8, UGT1A9, UGT2B7)

Multiple isoforms of the UGT enzyme family are involved in the glucuronidation of a wide array of substrates, including drugs, xenobiotics, and endogenous compounds. uniprot.orgeur.nl While the specific UGT isoforms responsible for the glucuronidation of 8-hydroxyquinoline are not definitively identified in the provided search results, research on similar phenolic compounds and general drug metabolism points to the likely involvement of several key UGTs.

The UGT1A subfamily, particularly isoforms like UGT1A7, UGT1A8, and UGT1A9, and the UGT2B subfamily, with UGT2B7 being a prominent member, are known to be heavily involved in drug glucuronidation. helsinki.fihelsinki.fi For instance, UGT1A9 is a major enzyme in the glucuronidation of the anesthetic propofol, a phenolic compound. helsinki.ficorning.com UGT1A7 and UGT1A8, primarily expressed in the gastrointestinal tract, also play a role in the metabolism of certain drugs and dietary compounds. helsinki.ficorning.com UGT2B7 is recognized as a key enzyme in the glucuronidation of approximately 40% of drugs that undergo this metabolic pathway. helsinki.fi Given the phenolic nature of 8-hydroxyquinoline, it is plausible that one or more of these isoforms contribute to its glucuronidation. Further research is needed to pinpoint the specific UGTs that show the highest activity towards 8-hydroxyquinoline.

Table 1: Key UGT Isoforms and Their Relevance to Glucuronidation

| UGT Isoform | Typical Substrates/Functions | Potential Role in 8-HQ Glucuronidation |

|---|---|---|

| UGT1A7 | Primarily expressed in the gastrointestinal tract; metabolizes various drugs and dietary compounds. helsinki.ficorning.com | Potentially involved, especially in first-pass metabolism if 8-HQ is orally ingested. |

| UGT1A8 | Also expressed in the gastrointestinal tract; shares substrate similarities with other UGT1A isoforms. helsinki.ficorning.com | Could contribute to the intestinal glucuronidation of 8-HQ. genecards.org |

| UGT1A9 | A major hepatic UGT isoform involved in the glucuronidation of many drugs and endogenous compounds, particularly phenols. helsinki.fihelsinki.fi | Highly likely to be involved in the systemic clearance of 8-HQ. |

| UGT2B7 | A key hepatic UGT responsible for the glucuronidation of a wide range of drugs. helsinki.fieur.nl | A strong candidate for the metabolism of 8-HQ due to its broad substrate specificity. |

Mechanistic Elucidation of Glucuronidation Reactions Catalyzed by UGTs

The glucuronidation reaction catalyzed by UGTs is a bi-substrate reaction that follows a direct SN2-like mechanism. nih.govresearchgate.net This process involves a nucleophilic attack by the hydroxyl group of the aglycone substrate (in this case, 8-hydroxyquinoline) on the anomeric carbon of the UDP-glucuronic acid donor molecule. nih.gov This reaction is facilitated by a basic amino acid residue within the active site of the UGT enzyme, which acts as a catalyst. nih.govresearchgate.net

The key steps in the mechanism are:

Binding of Substrates: The aglycone (8-hydroxyquinoline) and the co-substrate (UDP-glucuronic acid) bind to their respective sites within the UGT enzyme's active site located in the lumen of the endoplasmic reticulum. helsinki.fi

Nucleophilic Attack: The hydroxyl group of 8-hydroxyquinoline, activated by a basic residue in the enzyme, performs a nucleophilic attack on the C1 position of the glucuronic acid moiety of UDPGA. nih.gov

Inversion of Stereochemistry: The reaction proceeds with an inversion of the stereochemical configuration at the anomeric carbon of the glucuronic acid, resulting in the formation of a β-D-glucuronide. researchgate.net

Release of Products: The final products, 8-hydroxyquinoline-β-D-glucuronide and UDP, are released from the enzyme's active site. helsinki.fi

This enzymatic process effectively transforms the lipophilic 8-hydroxyquinoline into a more polar and readily excretable glucuronide conjugate. helsinki.fi

Deconjugation Pathways of this compound

While glucuronidation is a primary detoxification pathway, the resulting glucuronide conjugates can be subject to deconjugation, a process that cleaves the glucuronic acid moiety and releases the original aglycone. This reverse reaction is primarily catalyzed by the enzyme β-glucuronidase.

Role of Beta-Glucuronidase in Hydrolysis and Release of 8-Hydroxyquinoline

β-glucuronidase (EC 3.2.1.31) is a lysosomal enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glucuronide conjugates. interchim.fr In the context of this compound, β-glucuronidase breaks the glycosidic bond, releasing free 8-hydroxyquinoline and D-glucuronic acid. nih.govnih.gov This process is significant in various biological contexts, including drug recycling and targeted drug delivery. researchgate.net The hydrolysis of this compound by β-glucuronidase is a key step in strategies that aim to deliver the active 8-hydroxyquinoline to specific sites, such as tumors, where β-glucuronidase activity is often elevated. nih.govnih.gov

Studies on Beta-Glucuronidase Activity in Biological Systems and Cellular Contexts

β-glucuronidase activity is present in various mammalian tissues and fluids, with particularly high levels found in the liver, kidney, spleen, and colon. interchim.frnih.gov Notably, many tumors exhibit significantly higher levels of β-glucuronidase activity compared to most normal tissues. nih.govnih.gov For example, RIF-1 mouse tumors have been shown to have β-glucuronidase levels more than four times higher than those in the liver. nih.gov

This differential expression of β-glucuronidase has been exploited for tumor-targeted therapies. Systemically administered glucuronide prodrugs, such as 8-hydroxyquinolyl-glucuronide, can be selectively deconjugated to their cytotoxic aglycones at the tumor site, thereby concentrating the therapeutic agent where it is needed most. nih.govnih.gov Studies have shown that the administration of this compound to mice with tumors leads to the preferential accumulation of the active 8-hydroxyquinoline in the tumor tissue. nih.gov This accumulation is dependent on the high β-glucuronidase activity within the tumor. nih.gov

The activity of β-glucuronidase can be influenced by various factors, including pH and the presence of inhibitors. The optimal pH for most β-glucuronidases is in the acidic range, typically around 5.0. interchim.fr The enzyme can be sourced from various organisms for research and industrial purposes, including Helix pomatia (snail), bovine liver, and Escherichia coli. interchim.frinterchim.fr

Table 2: β-Glucuronidase Activity in Different Biological Contexts

| Biological System/Context | Key Findings Regarding β-Glucuronidase Activity | Reference |

|---|---|---|

| RIF-1 Mouse Tumors | Express high levels of β-glucuronidase activity relative to most normal tissues, enabling targeted drug delivery. nih.gov | nih.gov |

| Normal Mouse Tissues | High UDPGT activity in liver, kidney, and bowel, but low in RIF tumor, spleen, muscle, and brain. nih.gov | nih.gov |

| Human Gastrointestinal Cancer Cells | Iradioiodinated 8-hydroxyquinolyl-glucuronide was incorporated into human gastrointestinal cancer cells (Detroit-562, Caco-2, Hutu-80). researchgate.net | researchgate.net |

| Bacterial Systems (E. coli) | Used for presumptive identification of Shiga toxin-producing E. coli O157 based on the hydrolysis of 8-hydroxyquinoline-β-D-glucuronide. nih.gov | nih.gov |

Comparative Metabolic Research of 8-Hydroxyquinoline Derivatives and Glucuronides across Species

The metabolism of xenobiotics, including 8-hydroxyquinoline and its derivatives, can vary significantly across different species. These differences are often attributable to variations in the expression and activity of metabolic enzymes like UGTs and sulfotransferases.

A study on halquinol, which is composed of chlorinated derivatives of 8-hydroxyquinoline (5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline), provides insights into the species-specific metabolism of such compounds. fao.org For 5-chloro-8-hydroxyquinoline, glucuronidation is the predominant metabolic pathway in rats and pigs, whereas sulfation is the major route in dogs. fao.org In the case of 5,7-dichloro-8-hydroxyquinoline, only glucuronide metabolites were quantifiable in pigs. fao.org In contrast, sulfation is the dominant pathway for this compound in dogs, while both glucuronidation and sulfation produce comparable metabolite concentrations in rats. fao.org

These findings highlight the importance of considering species differences when extrapolating metabolic data from animal models to humans. The balance between glucuronidation and other conjugation pathways can significantly influence the pharmacokinetic profile and potential toxicity of a compound. While direct comparative metabolic studies on 8-hydroxyquinoline itself across multiple species were not detailed in the provided search results, the data on its chlorinated derivatives strongly suggest that similar species-dependent variations in its metabolism are likely to exist.

Table 3: Comparative Metabolism of Halquinol Components Across Species

| Compound | Species | Predominant Metabolic Pathway |

|---|---|---|

| 5-chloro-8-hydroxyquinoline | Rat | Glucuronidation |

| Pig | Glucuronidation | |

| Dog | Sulfation | |

| 5,7-dichloro-8-hydroxyquinoline | Pig | Glucuronidation |

| Dog | Sulfation | |

| Rat | Glucuronidation and Sulfation (comparable) |

Analytical Methodologies in 8 Hydroxyquinoline Glucuronide Research

Chromatographic and Spectrometric Characterization Techniques

Chromatographic and spectrometric methods are fundamental to the qualitative and quantitative analysis of 8-hydroxyquinoline (B1678124) glucuronide. They provide the sensitivity and specificity required to identify and measure the compound in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of 8-hydroxyquinoline glucuronide. nih.govresearchgate.netosti.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

In a typical application, LC-MS/MS is used to analyze samples from in vitro incubations with UDP-glucuronosyltransferase (UGT) enzymes. doi.orgresearchgate.net For instance, a rapid LC-MS/MS method was developed for the simultaneous determination of the metabolic clearance of multiple compounds, including 8-hydroxyquinoline. doi.orgresearchgate.net The analysis of this compound is often performed using positive ion electrospray ionization (ESI), where the protonated molecule [M+H]⁺ is selected as the precursor ion. doi.org The subsequent fragmentation of this ion typically results in a characteristic product ion from the cleavage of the glucuronic acid moiety, which is then monitored for quantification. doi.org

One study detailed an LC-MS/MS method where this compound was detected with a retention time of 1.3 minutes, monitoring the mass transition of m/z 322 to 146. doi.orgresearchgate.net This high degree of specificity allows for the accurate measurement of the metabolite even in the presence of other compounds. doi.orgresearchgate.net The sensitivity of these methods is notable, with limits of detection often in the low nanomolar range, which is essential for studying enzyme kinetics where metabolite concentrations can be very low. doi.org Structural analyses of enzymatically synthesized this compound have also been successfully performed using LC-MS/MS to confirm the expected molecular structure. nih.govresearchgate.netosti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. nih.govresearchgate.netosti.gov Both proton (¹H NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the molecular structure, confirming the identity and purity of the synthesized compound.

In research focused on the enzymatic synthesis of 8-hydroxyquinolyl-glucuronide (8-OHQ-Glu), NMR analysis was critical. nih.govresearchgate.netosti.gov Following the synthesis using UDP-glucuronyl transferase (UDPGT) rich microsome preparations, ¹H NMR and ¹³C-NMR were used alongside LC-MS/MS to perform structural analyses. nih.govresearchgate.netosti.gov These analyses successfully confirmed that the resulting product had the expected molecular structure of this compound. nih.govresearchgate.netosti.gov While specific chemical shift data from these particular studies are not detailed in the provided context, the application of these techniques underscores their importance in verifying the successful conjugation of the glucuronic acid moiety to the 8-hydroxyquinoline scaffold. General principles of NMR would involve analyzing the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum to identify the protons on both the quinoline (B57606) and glucuronide parts of the molecule. Similarly, ¹³C-NMR would confirm the carbon skeleton of the entire conjugate.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the comprehensive profiling of metabolites, including glucuronide conjugates. acs.orgnih.gov HRMS provides highly accurate mass measurements, which aids in the confident identification of metabolites in complex biological samples like urine. acs.orgnih.gov

A common strategy for profiling glucuronides involves detecting the characteristic neutral loss of a glucuronic acid molecule (176.0321 Da) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov However, to enhance the confidence of identification and reduce false positives, chemical isotope labeling strategies combined with HRMS can be employed. acs.orgnih.gov

One such advanced method involves a dual-filtering strategy. First, all carboxyl-containing compounds are identified based on the mass difference between light- and heavy-isotope labeled samples. Then, within this group of compounds, glucuronide metabolites are specifically identified by searching for characteristic diagnostic ions in their MS/MS spectra. acs.orgnih.gov For example, one study used diagnostic ion pairs of m/z 247.1294/253.1665 and 229.1188/235.1559 to identify d₀/d₆-labeled glucuronides. acs.orgnih.gov This approach was successfully applied to profile the glucuronide submetabolome in human urine samples, demonstrating the power of HRMS in detailed metabolite profiling. acs.orgnih.gov One publication presented MS/MS spectral data for this compound from a urine dataset, highlighting fragment ion annotations and molecular losses from the precursor to product ions, which is essential for structural elucidation. biorxiv.org

Advanced Analytical Platforms for Enzyme Activity Assays

The investigation of glucuronidation, the enzymatic process that forms this compound, benefits from advanced analytical platforms. These systems allow for detailed studies of enzyme kinetics and activity under controlled conditions.

Microfluidic Reactor Systems for Glucuronidation Studies

Microfluidic reactor systems, also known as immobilized enzyme reactors (IMERs), have emerged as innovative tools for studying drug metabolism, including the glucuronidation of 8-hydroxyquinoline. researchgate.netsciprofiles.comnih.govhelsinki.firsc.org These systems involve immobilizing enzymes, such as those found in human liver microsomes (HLM), onto the surfaces of microfluidic channels. researchgate.netsciprofiles.comnih.govhelsinki.firsc.org

In these reactors, a substrate solution containing 8-hydroxyquinoline and the necessary cofactor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), is continuously flowed through the microchannel. nih.govhelsinki.fi The immobilized UGT enzymes catalyze the formation of this compound. nih.govhelsinki.fi The product in the effluent can then be quantified, often using fluorescence detection. helsinki.firsc.org

One study characterized the performance of such a microreactor using the glucuronidation of 8-hydroxyquinoline as a model reaction catalyzed by multiple UGTs. sciprofiles.comnih.gov Another used 8-hydroxyquinoline as a nonselective prefluorescent UGT marker compound to assess enzyme activity in the microfluidic system. rsc.org The concentration of the fluorescent this compound metabolite was measured in the effluent over time to determine UGT activity. rsc.org These microfluidic platforms offer several advantages, including low sample volume requirements and the ability to conduct in-depth mechanistic studies of enzyme kinetics and latency under flow-through conditions. researchgate.netsciprofiles.comnih.gov

| Parameter | Value/Condition | Reference |

|---|---|---|

| Enzyme Source | Immobilized Human Liver Microsomes (HLM) | sciprofiles.com, nih.gov, rsc.org |

| Substrate | 8-hydroxyquinoline (8-HQ) | helsinki.fi, rsc.org |

| Substrate Concentration | 50 µM | helsinki.fi, rsc.org |

| Cofactor | Uridine 5'-diphosphoglucuronic acid (UDPGA) | helsinki.fi |

| Cofactor Concentration | 1 mM | helsinki.fi |

| Flow Rate | 5 μL min⁻¹ | rsc.org |

| Detection Method | Fluorescence (ex/em 245/475 nm) | rsc.org |

Quantitative Strategies for this compound in Research Matrices

The quantification of this compound in various research matrices is critical for understanding its formation and disposition. Researchers have employed a range of sophisticated analytical methodologies, predominantly centered around liquid chromatography coupled with mass spectrometry (LC-MS), to achieve the necessary sensitivity and selectivity. These strategies are tailored to the specific research question, whether it involves profiling in complex biological fluids, assessing metabolic stability, or determining product purity.

A primary technique for the quantitative analysis of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is favored for its high selectivity and sensitivity, which are essential for distinguishing and quantifying metabolites in intricate biological samples. cuni.cz In metabolic studies, LC-MS/MS is often used to monitor the formation of glucuronides in vitro. For instance, in studies investigating the activity of UDP-glucuronosyltransferase (UGT) isoenzymes, a "cocktail" approach may be used where multiple substrates, including 8-hydroxyquinoline, are incubated simultaneously. researchgate.nethelsinki.fi The resulting glucuronides are then quantified in a single analytical run. A key aspect of this quantification is the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For this compound, a characteristic transition is the parent ion at m/z 322 fragmenting to a product ion at m/z 146. researchgate.net This transition corresponds to the cleavage of the glucuronic acid moiety from the parent molecule.

Another advanced strategy involves chemical isotope labeling combined with high-resolution mass spectrometry (HRMS) for comprehensive profiling of glucuronide conjugates in biological matrices like urine. nih.govacs.org In one such method, N,N-Dimethyl ethylenediamine (B42938) (DMED) and its deuterated counterpart are used to label the carboxylic acid group of glucuronides. This derivatization not only allows for the differentiation of true glucuronides from other metabolites through a characteristic mass difference between the labeled and unlabeled compounds but also enhances detection sensitivity. acs.org This approach has been successfully applied to profile glucuronide metabolites in urine samples, where this compound was identified and characterized. nih.govacs.org

Electrochemical methods offer an alternative quantitative strategy. An electrochemical biosensor has been developed for the detection of E. coli that relies on the enzymatic cleavage of this compound. researchgate.net In this system, the presence of the β-D-glucuronidase enzyme, which is specific to E. coli, leads to the cleavage of the substrate, this compound. This reaction releases the electroactive 8-hydroxyquinoline molecule, which can then be oxidized at an electrode to produce a measurable current signal. researchgate.net The magnitude of this signal is proportional to the amount of cleaved substrate, thereby providing an indirect quantification of the enzymatic activity and, by extension, the bacterial presence.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is also a fundamental technique in research involving this compound, particularly for assessing the purity of standards. sigmaaldrich.comsigmaaldrich.com While perhaps less sensitive than MS for quantification in complex matrices, HPLC-UV provides a robust method for analyzing the parent compound, 8-hydroxyquinoline, and its glucuronide. cuni.czsielc.com

The following tables summarize detailed findings from research utilizing these quantitative strategies.

Table 1: LC-MS/MS Parameters for this compound Quantification

| Analytical Method | Matrix/Application | Substrate Concentration | Retention Time (t R) | Mass Transition (m/z) | Reference |

| LC-MS/MS | In vitro incubation with UGT 1A8 | 15 µM | 1.3 min | 322 → 146 | researchgate.net |

| UPLC-HRMS/MS | Human Urine (Profiling) | Not Applicable | 5.36 min | 321.0849 (Exact Mass) | nih.govacs.org |

Table 2: Research Findings on this compound Analysis

| Study Focus | Analytical Strategy | Key Findings | Reference |

| Metabolic Clearance Determination | N-in-one LC-MS/MS with cocktail incubation | Demonstrated rapid and simultaneous determination of glucuronides, including this compound, from in vitro experiments with recombinant human UGTs. | researchgate.nethelsinki.fi |

| Comprehensive Glucuronide Profiling | Chemical Isotope Labeling (DMED) and UPLC-HRMS/MS | Identified this compound as part of the urinary glucuronide metabolome. The strategy improved detection sensitivity by 3- to 55-fold for representative standards. | acs.org |

| Enzymatic Synthesis and Purity Control | LC/MS/MS | Confirmed the molecular structure and controlled the purity of enzymatically synthesized 8-Hydroxyquinolyl-glucuronide. | researchgate.netnih.govosti.gov |

| Electrochemical Detection | Biosensor with enzymatic cleavage | Used this compound as a substrate to detect E. coli via the electrochemical signal of the cleavage product, 8-hydroxyquinoline. | researchgate.net |

Research on Biological and Pharmacological Relevance of 8 Hydroxyquinoline Glucuronide

8-Hydroxyquinoline (B1678124) Glucuronide as a Prodrug Research Concept

The core concept behind 8-hydroxyquinoline glucuronide is to mask the activity of the cytotoxic agent 8-hydroxyquinoline (8-OHQ) until it reaches a specific target site, such as a tumor. This strategy leverages the unique biochemical environment of cancer tissues to achieve selective drug activation.

Enzyme-Activated Prodrug Strategies (e.g., Beta-Glucuronidase-Mediated Activation)

A key strategy in targeted cancer therapy involves exploiting enzymes that are overexpressed in the tumor microenvironment. Many solid tumors, particularly in their necrotic regions, exhibit significantly elevated levels of the lysosomal enzyme β-glucuronidase. This enzyme specifically cleaves glucuronide linkages.

8-Hydroxyquinolyl-glucuronide (8-OHQ-GlcA) is designed as a substrate for this enzyme. In its glucuronidated form, the compound is hydrophilic, which limits its ability to cross cell membranes and exert toxic effects on healthy tissues. However, upon reaching a tumor with high β-glucuronidase activity, the enzyme cleaves the glucuronic acid moiety, releasing the active, more lipophilic, and cytotoxic aglycone, 8-hydroxyquinoline. This targeted release mechanism aims to concentrate the therapeutic agent at the tumor site, thereby enhancing its anti-tumor effects while minimizing systemic toxicity. nih.gov

Investigation of Targeted Delivery Mechanisms in Preclinical Models

The feasibility of using 8-OHQ-GlcA for targeted cancer therapy has been investigated in preclinical models, notably in mice with RIF-1 tumors, which are known to have high β-glucuronidase activity. nih.gov Research has shown that the administration of 8-OHQ-GlcA can lead to the preferential accumulation of the active drug, 8-OHQ, within tumor tissue compared to normal tissues. nih.gov

Several factors have been identified as crucial for the success of this targeted delivery in preclinical settings:

High Tumor β-Glucuronidase Activity : This is the fundamental requirement for the prodrug's activation at the target site. nih.gov

Low Tumor UDP-Glucuronosyltransferase (UDPGT) Activity : While β-glucuronidase releases 8-OHQ, the enzyme UDPGT can reconjugate it back into its inactive glucuronide form. RIF-1 tumors exhibit low UDPGT activity, which contributes to the prolonged retention of the active 8-OHQ within the tumor. nih.gov In contrast, tissues like the liver and kidney have high UDPGT activity, facilitating the clearance of 8-OHQ from healthy tissues. nih.gov

Tumor Acidification : Studies have shown that inducing hyperglycemia to selectively acidify the tumor environment prior to administering the prodrug significantly enhances the accumulation of 8-OHQ in the tumor. nih.gov Administration of 8-OHQ-GlcA without this acidification step failed to produce measurable levels of 8-OHQ in tumors. nih.gov

Mild Hyperthermia : Applying mild heat (43°C) to the tumor has been found to further increase the peak levels of 8-OHQ by a factor of two to three, suggesting a synergistic effect with the prodrug therapy. nih.gov

The following table summarizes the findings from a preclinical study on the accumulation of 8-OHQ in various tissues after the administration of 8-OHQ-GlcA, highlighting the preferential accumulation and retention in the tumor.

| Tissue | 8-OHQ Accumulation Characteristics | Key Contributing Factors |

| RIF-1 Tumor | Preferential accumulation; peak levels at 30-60 min; prolonged retention. | High β-glucuronidase activity; Low UDPGT activity; Enhanced by acidification and hyperthermia. |

| Kidney | Early accumulation (around 30 min); significantly reduced by 60 min. | High UDPGT activity leading to rapid clearance. |

| Liver | Early accumulation (around 30 min); significantly reduced by 60 min. | High UDPGT activity leading to rapid clearance. |

| Colon | Early accumulation (around 30 min); significantly reduced by 60 min. | High UDPGT activity leading to rapid clearance. |

| Spleen | Low accumulation. | Low UDPGT activity but other factors limit accumulation. |

| Muscle | Low accumulation. | Low UDPGT activity but other factors limit accumulation. |

| Brain | Low accumulation. | Low UDPGT activity but other factors limit accumulation. |

Data derived from studies on RIF-1 mouse tumors. nih.gov

In Vitro Studies on Cellular Interactions and Biological Affinities

In vitro studies are essential for understanding the cellular-level interactions of prodrugs and their active counterparts. These studies help to validate the mechanism of action and assess the selectivity of the therapeutic strategy.

Cellular Incorporation and Affinity Research in Cancer Cell Lines (e.g., Hutu-80, Caco-2, Detroit 562, ACBRI 519)

Research has been conducted to investigate the biological affinities and incorporation of radioiodinated this compound in various human gastrointestinal cancer cell lines. researchgate.net These cell lines, including Hutu-80 (duodenal adenocarcinoma), Caco-2 (colorectal adenocarcinoma), and Detroit 562 (pharynx adenocarcinoma), serve as relevant in vitro models for cancers of the digestive system. cellosaurus.orgcellosaurus.orgcytion.com A study also included ACBRI 519, a line of primary human small intestine epithelial cells, as a non-cancer control. researchgate.net

The results of one study demonstrated that ¹²⁵I-labeled 8-OHQ-glucuronide was incorporated into these cell lines to varying degrees, suggesting some level of cellular interaction. researchgate.net

| Cell Line | Cancer Type | Incorporation of ¹²⁵I-8-OHQ-glucuronide (%) |

| Detroit 562 | Pharynx Adenocarcinoma | 12.6% |

| Hutu-80 | Duodenal Adenocarcinoma | 9.5% |

| Caco-2 | Colorectal Adenocarcinoma | 7.8% |

| ACBRI 519 | Primary Small Intestine Epithelial | 6.4% |

Data from a study on the biological affinities of radioiodinated 8-OHQ-glucuronide. researchgate.net

These findings indicate a higher affinity or incorporation of the compound in the cancer cell lines compared to the primary epithelial cells, with the highest uptake observed in the Detroit 562 pharynx adenocarcinoma cells. researchgate.net This differential uptake supports the potential for some level of selectivity in the prodrug's interaction with cancer cells. researchgate.net

Selective Biological Activity Research in Cellular Models (e.g., growth inhibition, prodrug activation)

The central principle of the 8-OHQ-GlcA prodrug strategy is that the glucuronide form should be significantly less toxic than the free 8-OHQ form. In vitro cytotoxicity assays are used to confirm this selective activity. Studies have demonstrated a stark contrast in the biological activity between the prodrug and its activated form.

For instance, while micromolar concentrations of free 8-OHQ can inhibit the growth of melanoma cells and other cancer cell lines, the glucuronide conjugate shows much lower cytotoxicity. nih.govnih.gov This difference is critical, as it confirms that the prodrug remains relatively inert until it is activated by β-glucuronidase. The cytotoxic potential of free 8-hydroxyquinoline and its derivatives is well-documented, with some compounds showing efficacy against various human carcinoma cell lines, including liver, breast, and bone cancers. researchgate.netnih.gov

The following table illustrates the differential cytotoxicity, highlighting the activation-dependent nature of the prodrug's effect.

| Compound | Concentration | Cell Survival / Cytotoxicity | Implication |

| 8-Hydroxyquinoline (8-OHQ) | 1 - 10 µM | Reduced cell survival by four orders of magnitude in RIF-1 cells. | The activated drug is highly cytotoxic at low concentrations. |

| 8-Hydroxyquinolyl-glucuronide (8-OHQ-GlcA) | 1 mM | Resulted in only modest cytotoxicity (54% survival) in RIF-1 cells after 1 hour. | The prodrug is significantly less toxic than the active form, confirming the prodrug concept. |

Comparative data from in vitro studies on RIF-1 tumor cells.

Enzyme Inhibition and Modulation Studies Involving this compound

While this compound is designed to be a substrate for β-glucuronidase, its active aglycone, 8-hydroxyquinoline, is known to interact with and inhibit other enzymes. This activity is largely attributed to its structure as a potent metal ion chelator. mdpi.commdpi.com

A notable area of research is the inhibition of Cystathionine Beta Synthase (CBS), an enzyme implicated in some cancers. mdpi.comnih.gov A yeast-based screening method identified three FDA-approved drugs from the 8-hydroxyquinoline family—clioquinol, chloroxine, and nitroxoline—as effective inhibitors of CBS activity in various cellular models. mdpi.com This inhibitory action is believed to be linked to the ability of the 8-hydroxyquinoline scaffold to bind metal ions, such as copper and zinc, which are important for CBS activity. mdpi.comnih.gov

The following table summarizes the findings regarding the inhibition of CBS by these 8-hydroxyquinoline derivatives.

| 8-Hydroxyquinoline Derivative | Effect on CBS Activity | Implied Mechanism of Action |

| Clioquinol | Reduces CBS enzymatic activity in cellular models. | Dependent on the ability to bind metal ions through the nitrogen and oxygen atoms of the 8-hydroxyquinoline scaffold. |

| Chloroxine | Reduces CBS enzymatic activity in cellular models. | Dependent on the ability to bind metal ions through the nitrogen and oxygen atoms of the 8-hydroxyquinoline scaffold. |

| Nitroxoline | Reduces CBS enzymatic activity in cellular models. | Dependent on the ability to bind metal ions through the nitrogen and oxygen atoms of the 8-hydroxyquinoline scaffold. |

Data from studies identifying 8-hydroxyquinoline derivatives as CBS inhibitors. mdpi.com

These findings suggest that once 8-hydroxyquinoline is released from its glucuronide prodrug form within a tumor, it may exert its anticancer effects not only through direct cytotoxicity but also by modulating the activity of key enzymes like CBS.

This compound as a Substrate in Glucuronidation Activity Assays

This compound and its aglycone precursor, 8-hydroxyquinoline, serve as valuable substrates in biochemical assays designed to measure glucuronidation activity. The formation of this compound is a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), a critical family of enzymes responsible for the metabolism and detoxification of numerous compounds. aalto.finih.gov The utility of this reaction in research is highlighted by its application in characterizing enzyme kinetics and performance of novel assay systems.

In one study, the glucuronidation of 8-hydroxyquinoline was used as a model reaction to assess the performance of a microfluidic reactor containing immobilized human liver microsomes. aalto.fi This system was developed to study UGT-mediated drug clearance. The reaction is particularly useful because the product, this compound, is fluorescent, allowing for straightforward and selective quantification. aalto.fi This characteristic makes 8-hydroxyquinoline a suitable probe substrate for assays monitoring the activity of multiple UGT enzymes. aalto.fi

Conversely, this compound itself is a key substrate for assaying the activity of the enzyme β-glucuronidase (GUS). This is particularly relevant in microbiology for the detection and identification of bacteria such as Escherichia coli, which produces this enzyme. xenotech.comcreative-bioarray.com In these assays, GUS cleaves the glucuronic acid moiety from the non-electroactive this compound, releasing the electroactive and detectable 8-hydroxyquinoline. xenotech.com This enzymatic conversion forms the basis of sensitive detection methods. xenotech.comcreative-bioarray.com

The compound's utility is further demonstrated in selective culture media. For instance, 8-hydroxyquinoline-beta-D-glucuronide (HQG) has been incorporated into sorbitol MacConkey agar (B569324) (SMAC) to improve the presumptive identification of Shiga toxin-producing E. coli O157. creative-bioarray.com On this medium, E. coli O157, which typically lacks β-glucuronidase activity, grows as cream-colored colonies, whereas most other E. coli strains that produce the enzyme hydrolyze HQG, leading to colored colonies. creative-bioarray.com

Research on the Inhibition of UDP-Glucuronosyltransferases by Related Compounds (e.g., 8-hydroxyquinoline)

While 8-hydroxyquinoline is well-established as a substrate for various UGT enzymes, the study of UGT inhibition is crucial for predicting potential drug-drug interactions (DDIs). aalto.finih.gov UGTs can be inhibited by a wide range of compounds, leading to altered metabolism and clearance of co-administered drugs that are UGT substrates. nih.govnih.govsemanticscholar.org Although 8-hydroxyquinoline itself is primarily studied as a substrate rather than an inhibitor, research into the inhibitory effects of other structurally or functionally related xenobiotics provides insight into the mechanisms governing UGT activity.

Inhibition of UGT enzymes can occur through various mechanisms, including competitive, non-competitive, and mixed inhibition. nih.gov Numerous studies have focused on identifying and characterizing the inhibitory potential of different classes of compounds against specific UGT isoforms. For example, furoquinoline alkaloids, major cannabinoids, and several tyrosine kinase inhibitors have been shown to be potent inhibitors of key human UGTs. nih.govnih.govsemanticscholar.org

Research has identified potent and specific inhibitors for various UGT isoforms, which are instrumental in reaction phenotyping studies. creative-bioarray.com For instance, dictamnine, a furoquinoline alkaloid, exhibits competitive inhibition against UGT1A3, UGT1A7, and UGT1A9 with Ki values of 8.3 µM, 7.2 µM, and 3.7 µM, respectively. nih.gov Cannabidiol (CBD) is another potent inhibitor, particularly of UGT1A9 and UGT2B7. semanticscholar.org The tyrosine kinase inhibitors regorafenib (B1684635) and sorafenib (B1663141) are among the most potent inhibitors of UGT1A1 identified to date, with Ki values of 20 nM and 33 nM, respectively, for the inhibition of β-estradiol glucuronidation, a surrogate for bilirubin (B190676) glucuronidation. nih.gov

The potential for DDIs is assessed by comparing in vitro inhibition data (IC50 or Ki values) with clinically relevant plasma concentrations of the inhibiting drug. nih.gov This in vitro to in vivo extrapolation (IVIVE) helps predict whether an inhibitor is likely to cause significant changes in the clearance of a co-administered UGT substrate. nih.gov

Table 1: Examples of UDP-Glucuronosyltransferase (UGT) Inhibitors and Their Kinetic Parameters

Research Applications Beyond Drug Discovery

Development of Biosensors Utilizing this compound as an Electroactive Substrate for Microbial Detection

Beyond its role in metabolic research, this compound has been effectively utilized as a key component in the development of electrochemical biosensors for the rapid and sensitive detection of specific microorganisms. xenotech.com These biosensors leverage the enzymatic activity of target bacteria to generate a measurable electrical signal from an otherwise electrochemically inert substrate. xenotech.com

A primary application of this technology is the detection of Escherichia coli, a common indicator of fecal contamination. xenotech.com Many strains of E. coli produce the enzyme β-glucuronidase (GUS). xenotech.comcreative-bioarray.com Biosensors designed for E. coli detection employ this compound as a substrate. In the presence of E. coli, the GUS enzyme hydrolyzes the glucuronide bond, cleaving the molecule into glucuronic acid and 8-hydroxyquinoline. xenotech.com

The released 8-hydroxyquinoline is an electroactive compound, meaning it can be oxidized at an electrode surface, generating a specific electrical current. xenotech.com This current can be measured using electrochemical techniques like cyclic voltammetry, and its magnitude is proportional to the concentration of 8-hydroxyquinoline, which in turn correlates with the bacterial load or GUS activity. xenotech.com This principle allows for the sensitive and specific detection of target bacteria. Researchers have demonstrated that this method can detect as little as one colony-forming unit per milliliter (CFU/mL) within 10 hours. xenotech.com

Capture and Incubation: The sample (e.g., water) is passed through a filter to capture bacteria. The filter is then placed in a growth medium containing this compound. xenotech.com

Enzymatic Reaction: If E. coli is present, its GUS enzyme cleaves the this compound substrate. xenotech.com

Electrochemical Detection: The resulting electroactive 8-hydroxyquinoline is detected by an electrode (e.g., a screen-printed electrode), which measures the oxidation current, providing a quantitative output signal. xenotech.com

This approach offers a sensitive and specific alternative to traditional culture-based methods, which can be time-consuming. xenotech.comcreative-bioarray.com

Table 2: Characteristics of a Voltammetric Biosensor for E. coli Detection

Table of Compounds Mentioned

Future Research Directions and Open Questions in 8 Hydroxyquinoline Glucuronide Studies

Further Elucidation of Specific UGT Isoform Contributions to 8-Hydroxyquinoline (B1678124) Glucuronide Formation

The biotransformation of 8-hydroxyquinoline (8-OHQ) to its glucuronide conjugate is a critical step in its metabolism, primarily catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. nih.gov However, a detailed understanding of which specific human UGT isoforms are responsible for this reaction remains incomplete.

Early research using rat liver and intestinal microsomes identified 8-OHQ as a substrate for multiple UGT isoforms, including UGT1A6, UGT2B1, and UGT2B12. nih.gov Studies in humans have likewise indicated that 8-OHQ is metabolized by several UGTs, but the specific contributions of individual isoforms have not been fully delineated. researchgate.nethelsinki.fi The UGT enzyme family is known for its broad and often overlapping substrate specificities, which complicates the identification of the primary enzymes involved in any given metabolic pathway. researchgate.nethelsinki.fi For instance, screening of over 80 substrates against the recombinant human UGT2A3 isoform showed no glucuronidation activity for 8-hydroxyquinoline. nih.gov

Future research must move beyond general observations and rodent models to pinpoint the key human UGT isoforms involved. This will require systematic screening of 8-OHQ against a comprehensive panel of recombinant human UGTs, such as those known to be highly active in the liver like UGT1A1, UGT1A4, and UGT1A9. helsinki.fi Such studies would clarify the metabolic pathways of 8-OHQ and could have significant implications. For example, understanding which UGTs are responsible for both the clearance of 8-OHQ and its reconjugation in different tissues is vital for the design of 8-hydroxyquinoline glucuronide as a prodrug. nih.gov Low UGT activity in tumor tissues compared to high activity in the liver and kidneys is a key factor in the preferential accumulation of the active drug at the tumor site. nih.gov A detailed map of isoform-specific contributions would allow for better predictions of drug efficacy and potential inter-individual variability due to genetic polymorphisms in UGT enzymes.

Advanced Mechanistic Insights into Prodrug Activation and Cellular Response Pathways

A promising therapeutic application of this compound is its use as a tumor-targeted prodrug. nih.gov The core principle of this strategy relies on the elevated levels of β-glucuronidase found in the microenvironment of many tumors. nih.gov This enzyme cleaves the glucuronide moiety from the prodrug, releasing the cytotoxic agent 8-hydroxyquinoline directly at the tumor site, thereby minimizing systemic toxicity. nih.govresearchgate.netrsc.org Studies have demonstrated that this localized activation leads to significant reductions in cancer cell survival. nih.gov The effectiveness of this targeting is enhanced by the low activity of UGT enzymes in tumor tissue, which prevents the rapid reconjugation and deactivation of the liberated 8-OHQ. nih.gov

While the fundamental mechanism of β-glucuronidase-mediated activation is established, many questions remain that form the basis for future research. One area of investigation is the relative importance of extracellular versus intracellular β-glucuronidase in prodrug activation. rsc.org Understanding where the activation predominantly occurs is crucial for optimizing prodrug design.

Furthermore, the field is moving towards more sophisticated, multi-stage activation systems to enhance therapeutic specificity. Researchers are designing "caged" prodrugs that require more than one stimulus for activation. nih.govresearchgate.net For example, tandem-activated prodrugs of 8-hydroxyquinoline have been developed that require both UV light and the enzyme β-galactosidase to release the active compound. rsc.org This dual-trigger approach offers a higher level of control over drug release. Future work could explore other combinations of triggers, such as pH sensitivity combined with enzymatic cleavage, to create highly specific and potent anti-cancer agents. nih.gov Elucidating the precise cellular response pathways triggered by the released 8-OHQ, beyond general cytotoxicity, will also be critical for refining its therapeutic application. nih.gov

Development of Novel Research Tools and Methodologies for Comprehensive Analysis

Advances in the study of this compound are intrinsically linked to the development of sophisticated analytical tools and methodologies. Early methods relied on High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound and its parent aglycone from biological samples. nih.gov

More recently, the field of metabolomics has provided powerful new approaches. A chemical isotope labeling and dual-filtering strategy coupled with mass spectrometry has enabled the comprehensive profiling of glucuronide conjugates in urine, with this compound being among the compounds identified. acs.org This type of high-throughput analysis offers a broader view of metabolic pathways and their alterations in disease states. acs.org

In parallel, novel in vitro systems are being developed to better study enzyme kinetics. Microfluidic flow-through reactors containing immobilized human liver microsomes now allow for detailed mechanistic studies of UGT activity, using the glucuronidation of 8-hydroxyquinoline as a model reaction. researchgate.nethelsinki.fi These "organ-on-a-chip" technologies provide a more dynamic and physiologically relevant environment for studying drug metabolism compared to static assays. helsinki.fi

The unique properties of this compound have also been harnessed to create new diagnostic tools. Its cleavage by β-glucuronidase, an enzyme specific to E. coli, forms the basis of automated robotic biosensors for the electrochemical detection of the bacteria in water samples. researchgate.netresearchgate.net The compound is also used as a substrate in culture media for the presumptive identification of specific E. coli strains like O157. nih.gov Future research will likely focus on refining these methodologies for greater sensitivity and broader application, and on developing new probes and sensors based on the specific enzymatic cleavage of this compound for both therapeutic and diagnostic purposes.

Q & A

Q. What experimental methodologies are recommended for synthesizing 8-hydroxyquinoline glucuronide in academic research?

Enzymatic synthesis using β-glucuronidase is a validated approach for generating this compound. This method involves conjugating 8-hydroxyquinoline with glucuronic acid under controlled pH and temperature conditions. Radioiodination (e.g., using <sup>125</sup>I or <sup>131</sup>I) can be incorporated for tracking metabolic pathways or evaluating biological activity in vitro/in vivo .

Q. How can researchers detect and quantify this compound in biological samples?

Fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) combined with β-glucuronidase assays enable indirect detection via fluorescence spectroscopy. For direct quantification, liquid chromatography-mass spectrometry (LC-MS) is preferred due to its high sensitivity and specificity, particularly in plasma, urine, or dried blood spots .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

In rats, 8-hydroxyquinoline is metabolized into glucuronide (~65% urinary excretion) and sulfate (~25%) conjugates. Biliary excretion of glucuronide is limited (~10%), suggesting renal dominance in clearance. Stability studies confirm minimal interconversion between conjugates post-administration .

Advanced Research Questions

Q. How can contradictory data on this compound’s carcinogenic potential be resolved?

In murine models, this compound showed weak carcinogenic activity when administered with citric acid, but results were inconclusive due to small sample sizes. To resolve contradictions, replicate studies with larger cohorts, standardized dosing protocols, and comparative species-specific metabolic profiling (e.g., rats vs. mice) are critical. Include longitudinal monitoring of tumorigenic markers .

Q. What computational approaches are suitable for modeling this compound’s pharmacokinetics?

Numerical deconvolution techniques effectively model precursor-successor relationships between free 8-hydroxyquinoline and its glucuronide/sulfate metabolites. This method analyzes blood concentration-time curves to derive kinetic parameters (e.g., elimination half-life, volume of distribution) and predict tissue-specific accumulation .

Q. How do halogen substitutions influence the stability and excretion of this compound derivatives?

Halogenation (e.g., iodination) increases molecular weight and alters hydrophobicity, reducing biliary excretion and enhancing renal clearance. Computational docking studies and in vitro stability assays (e.g., simulated gastric fluid) can assess structural effects on conjugate stability and enzymatic hydrolysis rates .

Q. What strategies optimize enzyme kinetics studies for β-glucuronidase activity on this compound?

Use Michaelis-Menten kinetics with fluorogenic or chromogenic substrates (e.g., 4-nitrophenyl-β-D-glucuronide) to measure enzyme affinity (Km) and catalytic efficiency (kcat). Competitive inhibition assays with this compound can elucidate its interaction with β-glucuronidase isoforms .

Methodological Considerations

Q. What controls are essential in cytotoxicity assays involving this compound?

Include free 8-hydroxyquinoline as a positive control to differentiate glucuronide-specific effects. Use β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) to confirm conjugate stability in cell culture media. Normalize results to urinary creatinine levels to account for renal function variability .

Q. How can researchers mitigate batch-to-batch variability in synthetic this compound?

Implement rigorous quality control via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to verify purity (>95%). Standardize reaction conditions (e.g., solvent ratios, enzyme activity units) and validate synthesis protocols across independent labs .

Data Interpretation Challenges

Q. Why do interspecies differences in this compound metabolism occur, and how should they inform translational research?

Rats exhibit higher glucuronide excretion than sulfate, whereas mice show reverse trends, likely due to species-specific UDP-glucuronosyltransferase (UGT) expression. Prioritize humanized UGT mouse models or in vitro hepatocyte systems to bridge preclinical and clinical data .

Q. What analytical pitfalls arise when studying this compound’s stability in long-term storage?

Hydrolysis of glucuronide conjugates can occur in aqueous buffers or at elevated temperatures. Stabilize samples with enzyme inhibitors (e.g., sodium azide) and store at -80°C. Validate stability via periodic LC-MS reanalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.